molecular formula C15H13BrO B154358 4'-Bromo-3-phenylpropiophenone CAS No. 1669-51-8

4'-Bromo-3-phenylpropiophenone

Cat. No. B154358
CAS RN: 1669-51-8
M. Wt: 289.17 g/mol
InChI Key: AKQSTOHWSLTIIU-UHFFFAOYSA-N
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Description

4'-Bromo-3-phenylpropiophenone is a chemical compound that is part of the bromophenol family. Bromophenols are a group of compounds that have been studied for various applications, including their potential use in organic synthesis and their occurrence in natural products. The compound itself is not directly mentioned in the provided papers, but related bromophenols and their derivatives have been synthesized and characterized for various properties and applications.

Synthesis Analysis

The synthesis of related bromophenol compounds has been reported in several studies. For instance, a fluorinated poly(aryl ether) with a 4-bromophenyl pendant group was synthesized from a bromo-bisphenol, which could be further modified to produce a phosphonic acid derivative with potential applications in fuel cell technology . Another study reported the palladium-catalyzed reaction of 2-hydroxy-2-methylpropiophenone with aryl bromides, leading to multiple arylation products . Additionally, the cathodic reduction of α-bromopropiophenone in an aprotic medium was shown to produce 1,4-diphenyl-2,3,-dimethyl-1,4-butanedione, which could be further transformed into other compounds .

Molecular Structure Analysis

The molecular structure of bromophenol derivatives has been extensively studied using various techniques. Spectroscopic methods, X-ray diffraction, and computational approaches like density functional theory (DFT) have been employed to characterize the structure and properties of these compounds . For example, the compound (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol was synthesized and characterized, with its intermolecular contacts examined by Hirshfeld surfaces and fingerprint plots .

Chemical Reactions Analysis

Bromophenols can undergo various chemical reactions, as evidenced by the synthesis of natural bromophenols from the marine red alga Polysiphonia urceolata, which involved the elucidation of their structures and evaluation of their radical-scavenging activity . The synthesis of phenylpropanoid derivative bromophenols, including the formation of an indene derivative compound, has also been reported .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenol derivatives have been a subject of interest in several studies. These properties include thermal and oxidative stability, proton conductivity, and methanol permeability, which are important for applications such as polymeric electrolyte membranes . The optical, electronic, and vibrational properties of these compounds have been analyzed using DFT and time-dependent DFT (TD-DFT) methods . Additionally, the environmental properties of a branched isomer of nonylphenol were determined, including its water solubility, vapor pressure, and Henry's Law constant, which are crucial for understanding its behavior in aquatic ecosystems .

Scientific Research Applications

Derivative Synthesis and Characterization

4'-Bromo-3-phenylpropiophenone serves as a precursor in the synthesis of various derivatives with potential applications in materials science and chemistry. For instance, novel derivatives have been synthesized for potential use in materials with specific physical or chemical properties. Manjunatha (2006) explored the heterocyclisation of substituted a-bromopropiophenone to obtain compounds characterized by NMR and MS spectrometry, UV-Vis, and IR spectroscopy, highlighting its role in developing new chemical entities with distinct spectroscopic profiles (Manjunatha, 2006).

Catalytic Reaction Facilitation

The compound has been used to facilitate unique multiple arylation processes. Wakui et al. (2004) demonstrated its application in palladium-catalyzed reactions, where 2-hydroxy-2-methylpropiophenone, in the presence of a palladium catalyst, undergoes arylation via C-C and C-H bond cleavages to yield complex organic structures, showcasing its utility in organic synthesis and potential pharmaceutical applications (Wakui et al., 2004).

Polymer Chemistry

In the field of polymer chemistry, 4'-Bromo-3-phenylpropiophenone is instrumental in developing high-performance materials. Liu et al. (2006) synthesized a fluorinated poly(aryl ether) with a 4-bromophenyl pendant group, demonstrating excellent thermal, oxidative, and dimensional stability, low methanol permeability, and reasonable proton conductivity. This makes it a candidate for polymeric electrolyte membranes in fuel cells, underscoring its importance in advancing energy materials technology (Liu et al., 2006).

Advanced Material Development

Further applications include the development of advanced materials for various industrial applications. Wang et al. (2005) utilized derivatives of 4'-Bromo-3-phenylpropiophenone for atom transfer radical polymerization, indicating its significance in creating polymers with specific properties for coatings, adhesives, and other materials (Wang et al., 2005).

properties

IUPAC Name

1-(4-bromophenyl)-3-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO/c16-14-9-7-13(8-10-14)15(17)11-6-12-4-2-1-3-5-12/h1-5,7-10H,6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKQSTOHWSLTIIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70483003
Record name 4'-BROMO-3-PHENYLPROPIOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70483003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Bromo-3-phenylpropiophenone

CAS RN

1669-51-8
Record name 1-(4-Bromophenyl)-3-phenyl-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1669-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-BROMO-3-PHENYLPROPIOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70483003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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